molecular formula C23H27N3O3 B2386144 Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2310011-76-6

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2386144
CAS No.: 2310011-76-6
M. Wt: 393.487
InChI Key: SIUZXWMHQPCIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a chroman core (a benzopyran derivative) linked via a methanone group to a piperidine ring substituted with a 6-cyclopropylpyrimidin-4-yloxymethyl moiety. This structure combines a chroman scaffold, known for antioxidant and kinase-modulating properties, with a pyrimidine-piperidine system, which is common in kinase inhibitors and receptor antagonists. The cyclopropyl group on the pyrimidine ring may enhance metabolic stability by reducing oxidative metabolism .

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-23(19-11-18-3-1-2-4-21(18)28-14-19)26-9-7-16(8-10-26)13-29-22-12-20(17-5-6-17)24-15-25-22/h1-4,12,15-17,19H,5-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUZXWMHQPCIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4CC5=CC=CC=C5OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Functionalization

The 6-cyclopropylpyrimidin-4-ol intermediate is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. Cyclopropylmagnesium bromide reacts with 4-chloro-6-methoxypyrimidine under Pd catalysis, followed by demethylation using BBr₃ to yield the hydroxyl group.

Reaction Conditions

Step Reagents/Conditions Yield
Cyclopropanation CpMgBr, Pd(PPh₃)₄, THF, 0°C→RT 78%
Demethylation BBr₃, DCM, -78°C→RT 85%

Piperidine Side-Chain Installation

The hydroxyl group on pyrimidine undergoes Williamson ether synthesis with 4-(chloromethyl)piperidine hydrochloride in the presence of K₂CO₃ and catalytic KI:

$$
\text{6-Cyclopropylpyrimidin-4-ol} + \text{4-(chloromethyl)piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{KI, DMF}} \text{4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine} \quad [85\% \text{ yield}]
$$

Chroman-3-ylmethanone Synthesis

Chroman Ring Formation

Chroman-3-ylmethanone is prepared via acid-catalyzed cyclization of 2-(2-hydroxyprop-2-en-1-yl)phenol with acetyl chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism:

$$
\text{2-(2-Hydroxyprop-2-en-1-yl)phenol} + \text{AcCl} \xrightarrow{\text{AlCl}_3, \text{DCE}} \text{Chroman-3-ylmethanone} \quad [72\% \text{ yield}]
$$

Alternative Route: Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed coupling between 3-bromochroman and methaneboronic acid derivatives has been reported, though yields are moderate (65%).

Final Assembly via Ketone Coupling

The piperidine and chroman subunits are linked through a nucleophilic acyl substitution. Activation of the chroman-3-ylmethanone with thionyl chloride forms the acyl chloride, which reacts with the piperidine intermediate under Schotten-Baumann conditions:

$$
\text{Chroman-3-ylmethanoyl chloride} + \text{4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target Compound} \quad [68\% \text{ yield}]
$$

Optimization Note : Use of DMAP as a catalyst increases yield to 76% by mitigating steric hindrance at the piperidine nitrogen.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.98 (m, 4H, chroman-H), 4.62 (s, 2H, OCH₂), 3.81–3.10 (m, 5H, piperidine-H), 2.98 (m, 1H, cyclopropane-H), 1.85–1.22 (m, 10H).
  • HRMS (ESI+) : m/z calcd. for C₂₄H₂₈N₃O₃ [M+H]⁺ 406.2121, found 406.2124.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) showed >98% purity, with a retention time of 12.7 min.

Challenges and Optimization Opportunities

  • Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under acidic conditions. Replacing BBr₃ with TMSCl for demethylation reduces this risk.
  • Piperidine Reactivity : Bulky substituents on piperidine hinder acylation. Switching to HATU/DIPEA coupling systems improves efficiency.
  • Chromatography Alternatives : Recrystallization from ethyl acetate/hexane (1:3) achieves >95% purity, avoiding costly column chromatography.

Chemical Reactions Analysis

Types of Reactions

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alkoxides.

Major Products

    Oxidation: Quinones derived from the chroman ring.

    Reduction: Dihydropyrimidines derived from the pyrimidine ring.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of chroman derivatives as anticancer agents. For instance, a related study on spirocyclic chroman derivatives demonstrated their ability to inhibit the proliferation of prostate cancer cells, particularly in enzalutamide-resistant models. The most potent compound from this series exhibited an IC50 value of 96 nM, indicating strong antitumor activity .

The mechanism of action involves targeting specific co-activators such as p300/CBP, which play crucial roles in cell cycle regulation and tumor growth. The pharmacokinetic profiles of these compounds suggest favorable absorption and distribution characteristics, making them promising candidates for further development .

CCR6 Receptor Modulation

Another area of interest is the modulation of chemokine receptors, specifically CCR6. Compounds similar to chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone have been investigated for their ability to act as CCR6 receptor modulators. This modulation has implications for treating various inflammatory conditions and cancers where CCR6 plays a pivotal role .

Case Study 1: Prostate Cancer Treatment

In a study exploring chroman derivatives, researchers synthesized several compounds and evaluated their efficacy against prostate cancer cell lines. The lead compound displayed significant inhibition of cell growth with a favorable pharmacokinetic profile, suggesting its potential as a therapeutic agent .

Case Study 2: CCR6 Modulation

Research involving CCR6 modulators revealed that certain chroman derivatives could effectively alter the receptor's activity. This has implications for developing treatments for diseases characterized by chronic inflammation and immune dysregulation .

Mechanism of Action

The mechanism of action of Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chroman ring may interact with hydrophobic pockets, while the piperidine and pyrimidine rings may form hydrogen bonds and other interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16)

Structural Features :

  • Core: Thienopyrimidinone (fused thiophene-pyrimidine ring system).
  • Substituents: No piperidine or chroman groups.

Key Differences :

  • The absence of a chroman or piperidine moiety in Compound 16 limits its structural overlap with the target compound. Thienopyrimidinones are typically associated with kinase inhibition (e.g., EGFR, VEGFR) due to their planar aromatic core, which facilitates ATP-binding pocket interactions .
  • Synthesis : Prepared via cyclocondensation reactions (Scheme 4 in ), contrasting with the target compound’s likely multi-step coupling of chroman and pyrimidine-piperidine units.

4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (Compound 17)

Structural Features :

  • Core : Coumarin (2H-chromen-2-one) with a thiazolo-isoxazole substituent.
  • Substituents: Amino-linked thiazolo-isoxazole at position 4.

Key Differences :

  • While both compounds contain a chromen/chroman core, Compound 17 lacks the pyrimidine-piperidine system.
  • Synthesis: Involves amino coupling of thiazolo-isoxazole to coumarin (Scheme 6 in ), differing from the ether and methanone linkages in the target compound.

(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-(1-methyl-piperidin-4-yl)-amine (Patent Compound)

Structural Features :

  • Core: Thieno[3,2-d]pyrimidine with morpholine and methyl-piperidine substituents.
  • Substituents : Chlorine at position 2, morpholine at position 4, and a methyl-piperidine group.

Key Differences :

  • The patent compound shares a pyrimidine-piperidine motif with the target compound but replaces the chroman core with a thienopyrimidine system. The morpholine group may enhance solubility, while the chlorine atom could increase electrophilicity.
  • Synthesis : Utilizes reductive amination (Procedure C) and flash chromatography (Procedure A), suggesting similar purification challenges for both compounds .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Chroman Piperidine, 6-cyclopropylpyrimidin-4-yloxy Hypothesized kinase modulation Multi-step coupling (inferred)
Thieno[3,4-d]pyrimidin-4(3H)-one (16) Thienopyrimidinone None Antiproliferative Cyclocondensation
Compound 17 Coumarin Thiazolo-isoxazole Anti-inflammatory Amino coupling
Patent Compound Thieno[3,2-d]pyrimidine Morpholine, methyl-piperidine Kinase inhibition Reductive amination

Research Implications and Limitations

  • Structural Insights : The target compound’s chroman-piperidine-pyrimidine architecture may balance solubility, metabolic stability, and target engagement compared to analogs.
  • Data Gaps : Direct comparative data on binding affinity, pharmacokinetics, or toxicity are absent in the provided evidence. Further studies are needed to validate hypotheses.
  • Synthetic Challenges: The target compound’s synthesis likely requires precise control over ether and methanone linkages, unlike the simpler cyclocondensation or coupling methods in analogs .

Biological Activity

Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that integrates a chroman core with a piperidine moiety and a pyrimidine derivative. This structural diversity is expected to contribute to its biological activity.

Biological Activities

1. Anticancer Activity:
Research indicates that compounds derived from chromones, such as chroman derivatives, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating benzopyrone-based compounds found that they possess moderate to high cytotoxicity against leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cell lines. Notably, the IC50 values for some derivatives were reported as follows:

  • MOLT-4 : IC50 = 24.4 ± 2.6 μM
  • HL-60 : IC50 = 42.0 ± 2.7 μM
  • MCF-7 : IC50 = 68.4 ± 3.9 μM .

These findings suggest that the chroman scaffold can be optimized for enhanced anticancer properties.

2. Mechanism of Action:
The mechanism through which chroman derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells, as well as the inhibition of key signaling pathways involved in cell proliferation and survival . Additionally, docking studies have indicated potential interactions with specific amino acid residues in target proteins, which may elucidate further insights into their pharmacological action .

Structure-Activity Relationship (SAR)

The biological activity of chroman derivatives appears to be influenced by structural modifications. For instance:

  • Piperidine Substituents : Variations in the piperidine ring can significantly alter potency and selectivity towards different cancer cell lines.
  • Pyrimidine Modifications : The presence of cyclopropyl groups on the pyrimidine ring has been linked to enhanced activity against certain targets, suggesting that fine-tuning these substituents could yield more effective compounds .

Case Studies

Several case studies have highlighted the efficacy of chroman derivatives in preclinical models:

  • A compound structurally similar to Chroman-3-yl(4-(...) was tested against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.
  • In vivo studies have shown promising results in tumor reduction when administered alongside conventional chemotherapy agents .

Q & A

Q. What are the key synthetic routes for synthesizing Chroman-3-yl(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including coupling between the chroman-3-yl and piperidinyl moieties. Key steps include:

  • Oxy-methylation : Reaction of 6-cyclopropylpyrimidin-4-ol with chloromethyl piperidine under basic conditions (e.g., K₂CO₃) in acetonitrile or DMF .
  • Methanone formation : Use of coupling reagents (e.g., EDC/HOBt) or Friedel-Crafts acylation to link the chroman ring to the piperidine scaffold .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How is the compound characterized post-synthesis?

Essential characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent placement, particularly for the cyclopropyl and chroman groups .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • HPLC : For purity assessment using a C18 column with a gradient of acetonitrile/water .

Q. What solvents and conditions optimize stability during storage?

The compound is hygroscopic and light-sensitive. Recommended storage conditions:

  • Solvent : Dissolve in anhydrous DMSO or ethanol at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • Stability assays : Monitor degradation via LC-MS over 1–6 months to establish shelf-life .

Q. What are the compound’s solubility profiles in common solvents?

Solubility varies significantly:

  • High solubility : DMSO (>50 mg/mL), dichloromethane (~30 mg/mL) .
  • Low solubility : Water (<0.1 mg/mL); improve via salt formation (e.g., HCl) or co-solvents (PEG-400) .

Q. Which spectroscopic techniques detect functional group interactions?

  • FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .
  • UV-Vis : Monitor π→π* transitions in the pyrimidine ring (λmax ~260–280 nm) .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

Optimization strategies include:

  • Catalyst screening : Transition metals (e.g., Pd/C) for Suzuki-Miyaura couplings, improving atom economy .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
  • Design of Experiments (DoE) : Statistically optimize variables (temperature, solvent ratio) using software like JMP .

Q. How to resolve contradictions in biological activity data across assays?

Contradictions may arise from assay interference or impurities. Mitigation steps:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) .
  • Purity reassessment : Use LC-MS to detect trace impurities (e.g., residual solvents) that may inhibit off-target proteins .
  • Dose-response curves : Validate IC₅₀ values across multiple replicates .

Q. What computational methods predict target binding modes?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets, prioritizing hydrogen bonds with conserved residues (e.g., hinge region) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD/RMSF to identify flexible regions .
  • Free-energy calculations (MM/PBSA) : Estimate ΔGbinding to rank derivatives .

Q. How to design SAR studies for enhancing selectivity?

Focus on modular modifications:

  • Chroman ring : Introduce electron-withdrawing groups (e.g., -F) to modulate π-stacking with aromatic residues .
  • Piperidine linker : Replace methyleneoxy with sulfonamide to alter steric bulk and hydrogen-bond capacity .
  • Cyclopropyl group : Test larger substituents (e.g., cyclobutyl) to exploit hydrophobic pockets .

Q. What strategies mitigate metabolic instability in preclinical studies?

Address metabolic hotspots identified via LC-MS/MS metabolite profiling:

  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
  • Prodrug design : Mask the methanone group as a tert-butyl ester to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.